molecular formula C20H18FNO6 B13520863 (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid

Cat. No.: B13520863
M. Wt: 387.4 g/mol
InChI Key: FRADBSUKYLFNIF-SJORKVTESA-N
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Description

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a complex organic compound that features a fluorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The fluorine atom is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. The Fmoc group allows for easy attachment to peptides, facilitating the study of biological processes at the molecular level .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their ability to inhibit specific enzymes or interact with biological targets, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a precursor in peptide synthesis makes it essential for the manufacture of various therapeutic agents .

Mechanism of Action

The mechanism of action of (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves its interaction with specific molecular targets. The Fmoc group facilitates the attachment to peptides, allowing the compound to participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pentanedioic acid
  • (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-chloropentanedioic acid

Uniqueness

What sets (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid apart is its specific combination of the Fmoc protecting group and the fluorine atom. This unique structure provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications .

Properties

Molecular Formula

C20H18FNO6

Molecular Weight

387.4 g/mol

IUPAC Name

(2S,4R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid

InChI

InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17+/m1/s1

InChI Key

FRADBSUKYLFNIF-SJORKVTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@H](C(=O)O)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O

Origin of Product

United States

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